Cas no 1870861-47-4 ((NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium)
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium structure](https://ja.kuujia.com/scimg/cas/1870861-47-4x500.png)
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium 化学的及び物理的性質
名前と識別子
-
- (Z)-N-((1H-indol-3-yl)methylene)aniline oxide
- (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium
- F1457-0021
- IDI1_011371
- SR-01000012780-1
- N-[(Z)-indol-3-ylidenemethyl]-N-phenylhydroxylamine
- 1870861-47-4
- HMS1428P06
- 84186-34-5
- SR-01000012780
- AKOS002311860
- IFLab1_005968
- HMS1653D03
-
- インチ: 1S/C15H12N2O/c18-17(13-6-2-1-3-7-13)11-12-10-16-15-9-5-4-8-14(12)15/h1-11,16H/b17-11-
- InChIKey: PUFQWQGWOHQZDQ-BOPFTXTBSA-N
- ほほえんだ: [N+](=C/C1C2=C(NC=1)C=CC=C2)(/[O-])\C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 236.094963011g/mol
- どういたいしつりょう: 236.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1457-0021-5μmol |
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium |
1870861-47-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1457-0021-5mg |
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium |
1870861-47-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1457-0021-2mg |
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium |
1870861-47-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1457-0021-10μmol |
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium |
1870861-47-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1457-0021-2μmol |
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium |
1870861-47-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1457-0021-1mg |
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium |
1870861-47-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1457-0021-3mg |
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium |
1870861-47-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1457-0021-10mg |
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium |
1870861-47-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1457-0021-4mg |
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium |
1870861-47-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoaniliniumに関する追加情報
Compound Introduction: (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium (CAS No. 1870861-47-4)
Compound (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium, with the CAS number 1870861-47-4, is a sophisticated organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives characterized by its unique structural and electronic properties, which make it a promising candidate for various applications in medicinal chemistry and drug discovery.
The molecular structure of this compound features a central anilinium core, which is functionalized with an indole moiety and an N-oxide group. The presence of these functional groups imparts distinct reactivity and binding capabilities, making it an intriguing subject for further investigation. Specifically, the indol-3-yl substituent plays a crucial role in modulating the electronic properties of the molecule, while the N-oxidoanilinium backbone provides stability and facilitates interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of indole derivatives due to their diverse biological activities. Studies have demonstrated that indole-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The compound (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium is no exception and has been investigated for its potential therapeutic effects in several preclinical studies.
One of the most compelling aspects of this compound is its ability to interact with biological targets through multiple mechanisms. The indol-3-yl moiety can engage with aromatic hydrophobic pockets in proteins, while the positive charge on the anilinium group enhances electrostatic interactions with negatively charged residues. Additionally, the N-oxide group can participate in hydrogen bonding and polar interactions, further enhancing binding affinity.
Recent research has highlighted the compound's potential in modulating signaling pathways associated with cancer cell proliferation and survival. Studies using computational modeling have predicted that (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium may inhibit kinases and other enzymes involved in tumor growth. Furthermore, experimental data suggest that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The key step involves the condensation of an indole derivative with an appropriate aldehyde under controlled conditions to form the methylidene bridge. Subsequent oxidation introduces the N-oxide group, which is critical for stabilizing the molecule and enhancing its pharmacological activity.
From a chemical biology perspective, (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium serves as a valuable tool for understanding the structure-function relationships in biological systems. Its unique properties allow researchers to probe interactions between small molecules and macromolecules with high precision. This has led to several novel insights into drug-receptor binding mechanisms and has paved the way for rational drug design strategies.
In conclusion, (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium (CAS No. 1870861-47-4) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. As research in this field continues to advance, it is likely that this compound will play an increasingly important role in drug discovery and development efforts worldwide.
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